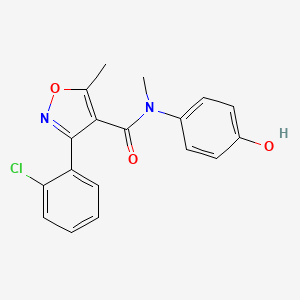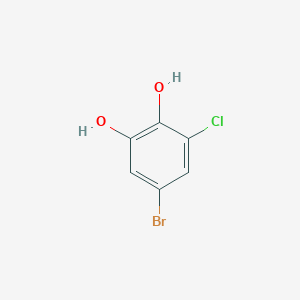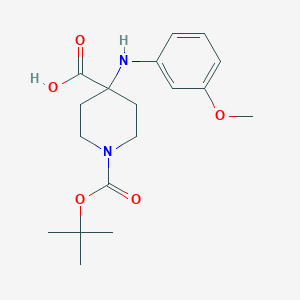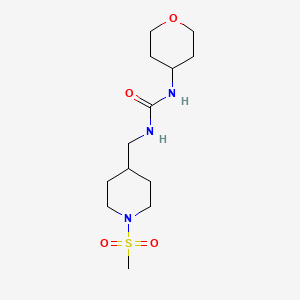
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide, otherwise known as CMH, is an organic compound that has been studied for its potential applications in scientific research. CMH is an isoxazole derivative, which is a heterocyclic aromatic compound commonly found in pharmaceuticals, agrochemicals, and other organic compounds. CMH has been studied for its potential applications in biochemical and physiological research due to its ability to act as an agonist for certain receptors.
Mecanismo De Acción
CMH acts as an agonist for certain receptors in the body, including the serotonin 5-HT2A receptor and the NMDA receptor. It binds to these receptors and activates them, which triggers a cascade of biochemical reactions that lead to the physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH depend on the receptor it binds to. When it binds to the serotonin 5-HT2A receptor, it can cause an increase in serotonin levels in the brain, which can lead to an antidepressant effect. When it binds to the NMDA receptor, it can cause an increase in glutamate levels, which can lead to improved learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CMH for lab experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a potent agonist for certain receptors, which makes it useful for research applications. The main limitation of CMH is that it is an organic compound, which means it can be toxic if not handled properly.
Direcciones Futuras
The future directions for CMH include further research into its potential applications in the treatment of depression and anxiety, as well as its potential applications in neuroscience research. Additionally, further research could be conducted into its potential as an agonist for other receptors, such as the GABA receptor, as well as its potential applications in other areas of scientific research. Finally, further research could be conducted into the synthesis of CMH and its potential toxicity.
Métodos De Síntesis
CMH can be synthesized through a two-step process that involves the condensation of 2-chlorophenyl-5-methyl-1,3-dioxane and 4-hydroxyphenyl-N-methylformamide. The first step involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The intermediate compound is then reacted with an acid, such as hydrochloric acid, to form the final product. This two-step process can be completed in a laboratory setting with the proper equipment and conditions.
Aplicaciones Científicas De Investigación
CMH has been studied for its potential applications in scientific research due to its ability to act as an agonist for certain receptors. It has been found to be a potent agonist for the serotonin 5-HT2A receptor, and has also been studied for its potential applications in the treatment of depression and anxiety. Additionally, CMH has been studied for its potential applications in neuroscience research, as it has been found to be a partial agonist for the NMDA receptor, which is involved in learning and memory.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBQEVKGLXUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)

![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

